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molecular formula C7H8BrNO2 B8549111 3-Bromo-2-methoxy-6-methyl-pyridine 1-oxide

3-Bromo-2-methoxy-6-methyl-pyridine 1-oxide

Cat. No. B8549111
M. Wt: 218.05 g/mol
InChI Key: OTZNHYPWZGGYPB-UHFFFAOYSA-N
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Patent
US08063072B2

Procedure details

step c—A solution of 52b (0.47 g) and acetic anhydride (4.0 mL) was heated at 120° C. for 2 h, The reaction mixture was concentrated in vacuo and purified on a SiO2 column eluting with 5% EtOAc/hexane to afford methyl 5-bromo-6-methoxy-pyridin-2-yl-acetate (52c).
Name
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:10][CH3:11])=[N+:4]([O-])[C:5]([CH3:8])=[CH:6][CH:7]=1.[C:12]([O:15][C:16](=O)C)(=[O:14])C>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:12]([O:15][CH3:16])=[O:14])=[N:4][C:3]=1[O:10][CH3:11]

Inputs

Step One
Name
Quantity
0.47 g
Type
reactant
Smiles
BrC=1C(=[N+](C(=CC1)C)[O-])OC
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified on a SiO2 column
WASH
Type
WASH
Details
eluting with 5% EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1OC)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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